N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluoro and Methyl Groups:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the quinazolinone core with the pyrrolidine derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce fully or partially reduced analogs.
Scientific Research Applications
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to study cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- Thiosulfate
Uniqueness
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, such as the presence of the fluoro and methoxy groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H23FN4O4 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H23FN4O4/c1-14-26-18-8-7-16(24)12-17(18)23(31)27(14)10-9-25-22(30)15-11-21(29)28(13-15)19-5-3-4-6-20(19)32-2/h3-8,12,15H,9-11,13H2,1-2H3,(H,25,30) |
InChI Key |
BAULYBCOTPKIMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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